![molecular formula C20H27ClN2O2 B6013237 1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6013237.png)
1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide, commonly referred to as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a potential anticancer drug that has shown promising results in preclinical studies.
Mecanismo De Acción
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell proliferation. CX-5461 has been shown to selectively target cancer cells that have high levels of rRNA synthesis, while sparing normal cells.
Biochemical and physiological effects:
In addition to its anticancer properties, CX-5461 has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a key role in preventing the development of cancer. CX-5461 has also been shown to inhibit the growth of viruses such as hepatitis B and C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CX-5461 is its selectivity for cancer cells, which makes it a potentially effective anticancer drug. However, it also has limitations in terms of its toxicity and potential side effects. CX-5461 has been shown to cause bone marrow suppression, which can lead to anemia, neutropenia, and thrombocytopenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea.
Direcciones Futuras
There are several future directions for the study of CX-5461. One area of research is the development of combination therapies that enhance the efficacy of CX-5461. Another area of research is the identification of biomarkers that can predict the response to CX-5461, which can help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further clinical trials to determine the safety and efficacy of CX-5461 in humans.
Métodos De Síntesis
The synthesis of CX-5461 involves a series of steps, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with Boc2O, followed by N-alkylation with 2-cyclopentylethyl bromide. The resulting compound is then reacted with 4-chlorobenzyl chloride to form the desired product. The final step involves deprotection of the Boc group to yield CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential anticancer properties. It has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. CX-5461 has also been shown to enhance the efficacy of other anticancer drugs such as doxorubicin and gemcitabine.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-cyclopentylethyl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(7-10-19(23)24)20(25)22-12-11-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKYJFQUGLUFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2-cyclopentylethyl)-6-oxo-3-piperidinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.